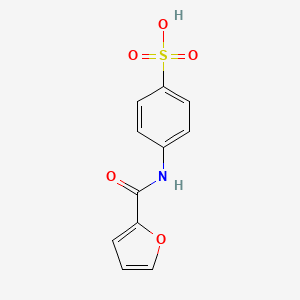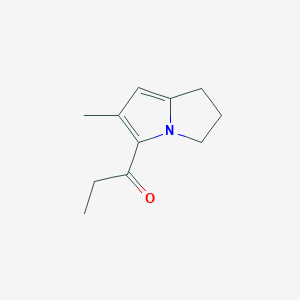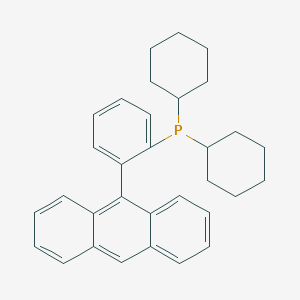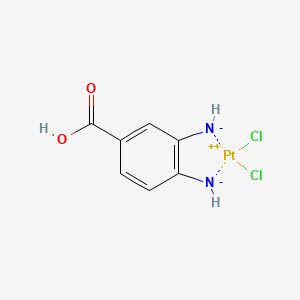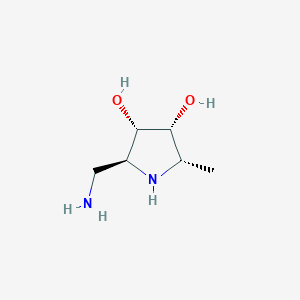
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: is a chiral compound with a complex structure that includes multiple stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid or a chiral diol.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride or lithium diisopropylamide.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylamine or benzylamine.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Final Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Biocatalysis: Enzymes or whole-cell catalysts can be employed to achieve specific stereoselective transformations, enhancing the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylamine, benzylamine, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Chiral Building Block: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: It is used in the design of ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction: It is used in research to study protein-ligand interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It is investigated as a component of diagnostic agents for imaging techniques.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is studied for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5S)-2-(Aminomethyl)-5-ethylpyrrolidine-3,4-diol: Similar structure with an ethyl group instead of a methyl group.
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: Similar structure with different stereochemistry.
Uniqueness
Stereochemistry: The specific stereochemistry of this compound gives it unique properties in terms of reactivity and interaction with biological targets.
Functional Groups: The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C6H14N2O2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2-(aminomethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c1-3-5(9)6(10)4(2-7)8-3/h3-6,8-10H,2,7H2,1H3/t3-,4-,5+,6-/m0/s1 |
Clé InChI |
NXJIVCXAMXOCTF-AZGQCCRYSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H](N1)CN)O)O |
SMILES canonique |
CC1C(C(C(N1)CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



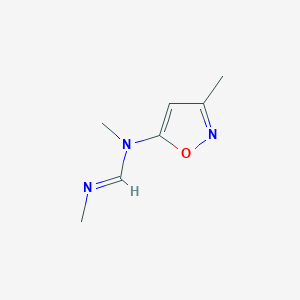
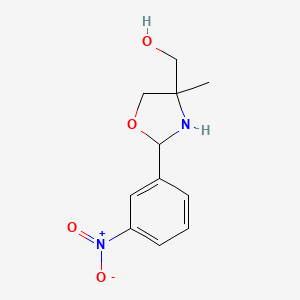
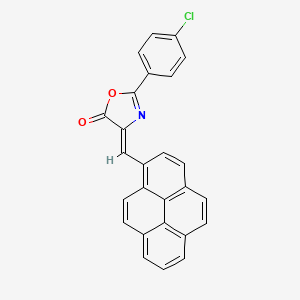
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)


![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
